6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid
Overview
Description
6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is a compound with the empirical formula C8H7BrN2O . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications, including use as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazole derivatives, including 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A specific synthesis method for a similar compound involves the reaction of methyl 1-acetyl-6-bromo-1H-indazole-4-carboxylate with hydrogen chloride in methanol and water at 60 degrees Celsius for 8 hours .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is based on the indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The compound has substituents at the 6, 4, and 3 positions of the indazole ring, including a bromo group at the 6 position, a methoxycarbonyl group at the 4 position, and a carboxylic acid group at the 3 position .Chemical Reactions Analysis
Indazole derivatives, including 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Mechanism of Action
While the specific mechanism of action for 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid is not mentioned in the retrieved papers, indazole derivatives have been found to exhibit anticancer, antiangiogenic, and antioxidant activities. They can inhibit the viability of human cancer cell lines and proangiogenic cytokines associated with tumor development .
Future Directions
The future research directions for 6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid and similar compounds could include further exploration of their medicinal applications, particularly their anticancer, antiangiogenic, and antioxidant activities. Additionally, the development of more efficient and environmentally friendly synthesis methods for these compounds could be a valuable area of research .
properties
IUPAC Name |
6-bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-17-10(16)5-2-4(11)3-6-7(5)8(9(14)15)13-12-6/h2-3H,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBOKBAXVCRVLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methoxycarbonyl-1H-indazole-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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